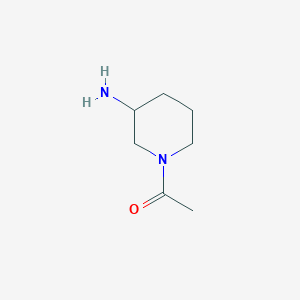

1-Acetyl-3-aminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINAEREEWKDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018680-22-2 | |

| Record name | 1-(3-Amino-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018680-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine: A Core Scaffold in Modern Medicinal Chemistry

Executive Summary

1-Acetyl-3-aminopiperidine is a heterocyclic building block of significant interest to researchers and scientists in drug development. Its rigidified piperidine core, combined with a strategic placement of amino and acetyl functionalities, offers a versatile platform for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and structural properties, a detailed synthesis protocol, methods for spectroscopic characterization, and insights into its reactivity and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for professionals leveraging this scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its chair-like conformation provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets, enhancing both potency and selectivity.[2] Within this class of compounds, this compound emerges as a particularly valuable synthetic intermediate.

The molecule possesses three key features:

-

A Chiral Center: The C3 position is a stereocenter, meaning the compound exists as (R) and (S) enantiomers. This is critical in drug design, as biological systems are chiral, and often only one enantiomer will elicit the desired therapeutic effect.[3]

-

A Primary Amine: The amino group at the C3 position serves as a versatile nucleophilic handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[4]

-

An N-Acetyl Group: The acetyl group modifies the properties of the ring nitrogen. It removes the basicity of the secondary amine, preventing unwanted side reactions and influencing the overall polarity and conformational preference of the molecule.

This guide will delve into the core chemical properties, synthesis, and analysis of this compound, providing the technical foundation necessary for its effective use in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.

-

IUPAC Name: 1-(3-aminopiperidin-1-yl)ethan-1-one

-

CAS Number: 83363-34-2 (for the racemate)

-

Synonyms: 1-Acetyl-3-piperidinamine

The key physicochemical properties, computed and aggregated from various chemical databases, are summarized below for efficient reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | [4] |

| Molecular Weight | 142.20 g/mol | [5] |

| XLogP3 | -0.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | PubChem |

| Heavy Atom Count | 10 | [4] |

| Complexity | 136 | [4] |

| Covalently-Bonded Unit Count | 1 | [4] |

Structural Analysis and Stereochemistry

The structure of this compound is defined by the six-membered piperidine ring, which predominantly adopts a chair conformation to minimize steric strain. The coupling patterns observed in ¹H NMR spectra of similar structures suggest that substituents on the ring typically favor an equatorial position to reduce unfavorable 1,3-diaxial interactions.[6]

The presence of the acetyl group on the nitrogen atom introduces the possibility of rotamers due to hindered rotation around the amide C-N bond. This can sometimes lead to broadening of signals in NMR spectra for atoms near the nitrogen.[6]

Crucially, the C3 carbon is a stereogenic center. The synthesis and separation of the individual (R) and (S) enantiomers are often necessary, as biological activity is typically stereospecific. The choice between the (R) or (S) enantiomer is a critical decision in drug design, profoundly influencing the molecule's interaction with its target protein.[3]

Synthesis Protocol: From Aromatic Precursor to Saturated Heterocycle

A robust and scalable synthesis is paramount for the practical application of any building block. One effective strategy involves the hydrogenation of an aromatic precursor, N-acetyl-3-aminopyridine. This approach is advantageous as the starting materials are commercially available and the transformation is well-established.[7]

Step 1: Acetylation of 3-Aminopyridine

-

Rationale: The initial acetylation protects the exocyclic amino group and prepares the molecule for the subsequent reduction. However, a more common industrial approach is to first acetylate the pyridine nitrogen, which also activates the ring for reduction, before dealing with the exocyclic amine. For this guide, we will follow a pathway that leads to the desired product based on established transformations. A direct and efficient route starts with the acetylation of 3-aminopyridine.

-

Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 eq), to scavenge the acid byproduct.

-

Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(pyridin-3-yl)acetamide.

Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)acetamide

-

Rationale: This is the key transformation step. Catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. The use of a palladium on carbon (Pd/C) catalyst is common for this type of reduction due to its efficiency and selectivity.[7] Acetic acid is often used as the solvent and co-catalyst, as the acidic medium can help protonate the pyridine nitrogen, facilitating the reduction.

-

Charge a high-pressure hydrogenation vessel with N-(pyridin-3-yl)acetamide (1.0 eq), a palladium catalyst (5-10 mol% Pd on carbon), and glacial acetic acid as the solvent.

-

Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, though conditions may vary) and heat to 50-70 °C.

-

Maintain vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product, this compound, into an organic solvent like DCM.

-

Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by column chromatography or distillation.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization and Analytical Workflow

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex set of signals for the piperidine ring protons, typically in the range of 1.5-4.0 ppm. The acetyl methyl protons will appear as a sharp singlet around 2.1 ppm. The protons on the carbon bearing the amino group (C3) and the carbons adjacent to the nitrogen (C2, C6) will be shifted downfield. The NH₂ protons will appear as a broad singlet that can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals. The carbonyl carbon of the acetyl group is expected around 170 ppm. The methyl carbon of the acetyl group will be around 22 ppm. The five piperidine ring carbons will appear in the 25-55 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 143.12.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹, a strong C=O stretching vibration for the amide around 1640 cm⁻¹, and C-H stretching vibrations below 3000 cm⁻¹.

Caption: Standard analytical workflow for structural verification.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule whose reactivity is dominated by its primary amino group. This group is a potent nucleophile, making it an ideal anchor point for constructing larger, more complex molecules.

Common transformations involving the amino group include:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.[6]

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This versatility makes it a valuable building block in medicinal chemistry. The 3-aminopiperidine motif is a key structural feature in a variety of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3] Although some prominent drugs like Alogliptin and Linagliptin utilize the unprotected 3-aminopiperidine core, the acetylated form serves as a stable precursor that can be carried through several synthetic steps before a potential deacetylation, if required.[3][8]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[11] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It may be sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into the synthesis of complex chiral molecules. Its defined stereochemistry, differentiated nitrogen atoms, and stable piperidine conformation make it an asset in modern drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Acetyl-3-aminopiperidine: A Key Building Block for Novel Therapeutics

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1-Acetyl-3-aminopiperidine, a versatile heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support researchers in leveraging this valuable synthetic intermediate.

Core Molecular Attributes

This compound is a piperidine derivative featuring both a secondary amine within the heterocyclic ring, which is acylated with an acetyl group, and a primary amine substituent at the 3-position. This unique arrangement of functional groups makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 1018680-22-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [3] |

| Canonical SMILES | CC(=O)N1CCCC(C1)N | [1] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most commonly achieved through the N-acetylation of 3-aminopiperidine. However, a more scalable and industrially relevant approach involves the reduction of an aromatic precursor, N-acetyl-3-aminopyridine. This method, outlined in patent literature, provides a robust pathway to the racemic product.[5]

Experimental Protocol: Synthesis of Racemic N-acetyl-3-aminopiperidine

This protocol is adapted from established patent literature and provides a foundational method for laboratory-scale synthesis.[5]

Step 1: N-acetylation of 3-aminopyridine

-

In a suitable reaction vessel, dissolve 3-aminopyridine in acetic acid and cool the solution to 10°C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature. An exothermic reaction will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of N-acetyl-3-aminopyridine.

Step 2: Catalytic Hydrogenation

-

Transfer the solution of N-acetyl-3-aminopyridine to a pressure vessel containing a palladium on carbon (Pd/C) catalyst.

-

The vessel is then charged with hydrogen gas to a pressure of 10 bar and heated to 80°C with vigorous stirring.

-

The reaction is monitored by hydrogen consumption, which typically ceases after approximately 3 hours.

Step 3: Work-up and Isolation

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The filtrate, containing the acetate salt of racemic N-acetyl-3-aminopiperidine, can be further purified or used directly in subsequent steps. For isolation of the free base, an acidic workup followed by basification and extraction would be necessary.

Caption: Synthesis workflow for racemic this compound.

Analytical Characterization: A Note on Data Scarcity

As of the date of this guide, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, FT-IR) for this compound is limited. Researchers are advised to perform full characterization upon synthesis. The following are predicted and expected spectral characteristics based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex pattern of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the piperidine ring protons. The acetyl methyl protons would appear as a sharp singlet around δ 2.1 ppm. The protons on the carbon bearing the amino group and the protons on the carbons adjacent to the acetylated nitrogen will be shifted downfield.

-

¹³C NMR: The spectrum will show signals for the piperidine ring carbons, typically in the range of δ 20-60 ppm. The carbonyl carbon of the acetyl group is expected around δ 170 ppm, and the acetyl methyl carbon will be in the upfield region (around δ 22 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 142. The fragmentation pattern would be expected to involve cleavage of the piperidine ring and loss of the acetyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1630 cm⁻¹), and C-H stretching of the aliphatic groups (around 2850-2950 cm⁻¹).

Applications in Drug Discovery and Development

The 3-aminopiperidine scaffold is a key pharmacophore in a number of approved drugs, most notably in the class of dipeptidyl peptidase-IV (DPP-4) inhibitors used for the treatment of type 2 diabetes.[1][6][7][8][9] While specific examples of this compound as a direct precursor are not extensively documented in publicly available literature, its structural features make it a highly valuable starting material for the synthesis of such inhibitors. The primary amine at the 3-position provides a key interaction point with the active site of the DPP-4 enzyme.

Caption: Role of this compound in therapeutic development.

The acetyl group can serve as a protecting group for the piperidine nitrogen, allowing for selective reactions at the primary amine. Subsequent removal of the acetyl group can then allow for further derivatization of the piperidine nitrogen. This strategic functionalization is a cornerstone of modern medicinal chemistry for the generation of compound libraries for lead optimization.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[10][11] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its bifunctional nature, makes it an attractive intermediate for the development of novel pharmaceuticals, particularly in the area of DPP-4 inhibition. While publicly available analytical data is sparse, the information provided in this guide, based on established chemical principles and data from related compounds, offers a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

- 1. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 2. a2bchem.com [a2bchem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362) [hmdb.ca]

- 4. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]

- 5. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. oatext.com [oatext.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. fishersci.com [fishersci.com]

- 13. tri-iso.com [tri-iso.com]

Solubility and stability characteristics of 1-Acetyl-3-aminopiperidine

An In-depth Technical Guide to the Solubility and Stability Characteristics of 1-Acetyl-3-aminopiperidine

Introduction

This compound (CAS: 1018680-22-2) is a heterocyclic building block that holds significant potential in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring, a primary amine, and an acetyl group, provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] The primary amine allows for the introduction of various functionalities, while the acetylated nitrogen offers a site for further chemical transformations.[1] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its effective use in drug discovery and development pipelines.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. Adherence to these principles will ensure the generation of robust and reliable data, crucial for formulation development, process chemistry, and regulatory submissions.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of a molecule is the first step in any comprehensive characterization. Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1018680-22-2 | [1][2] |

| Molecular Formula | C₇H₁₄N₂O | [1][3] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| Computed XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere | [3] |

The low XLogP3 value suggests that this compound is a relatively polar molecule, which provides initial clues about its likely solubility profile. The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbonyl oxygen and the amine nitrogen) indicates a high potential for interaction with protic solvents. The recommended storage conditions suggest potential sensitivity to temperature, light, and oxidation.[3]

Solubility Profiling: A Systematic Approach

Determining the solubility of this compound across a range of solvents is essential for developing purification methods, designing reaction conditions, and creating suitable formulations. The presence of both a polar primary amine and a more moderately polar acetylated amine suggests a versatile solubility profile.

Rationale for Solvent Selection

A tiered approach to solvent selection is recommended to build a comprehensive solubility profile:

-

Aqueous Media: Solubility in buffered solutions across a physiological and pharmaceutical pH range (e.g., pH 2, 4.5, 6.8, 7.4, and 9) is critical. The primary amine is basic and will be protonated at acidic pH, which is expected to significantly increase aqueous solubility.

-

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are important for both reaction chemistry and purification. Their ability to act as both hydrogen bond donors and acceptors should facilitate the dissolution of this compound.

-

Polar Aprotic Solvents: Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common in both synthesis and as vehicles for biological assays.

-

Non-Polar Solvents: Testing solubility in solvents like hexane and toluene is useful for understanding the compound's lipophilicity and for developing extraction and crystallization procedures.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and 37°C to assess temperature dependence). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A standard C18 column is often suitable for this type of molecule.[4]

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by back-calculating from the measured concentration of the diluted sample.

Data Presentation: Solubility Profile

The results should be tabulated for clear interpretation and comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH ~1.2) | 25 | (Experimental Data) |

| Acetate Buffer (pH 4.5) | 25 | (Experimental Data) |

| Phosphate Buffer (pH 7.4) | 25 | (Experimental Data) |

| Water | 25 | (Experimental Data) |

| Methanol | 25 | (Experimental Data) |

| Ethanol | 25 | (Experimental Data) |

| Acetonitrile | 25 | (Experimental Data) |

| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Data) |

| Hexane | 25 | (Experimental Data) |

Stability Assessment and Forced Degradation

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[5] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5]

Experimental Workflow for Stability Studies

The following diagram outlines a comprehensive workflow for assessing the stability of this compound.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary degradation.

Summary of Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 24 hours |

| Base Hydrolysis | 0.1 N NaOH | 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 80°C | Up to 72 hours |

| Photostability | ICH Q1B Option 1 or 2 | Room Temperature | As per guidelines |

Methodology and Rationale:

-

Hydrolytic Degradation (Acidic and Basic):

-

Protocol: Prepare a solution of this compound in 0.1 N HCl and another in 0.1 N NaOH. Incubate at 60°C.

-

Causality: The amide bond of the acetyl group is susceptible to hydrolysis under both acidic and basic conditions. This is often the most likely degradation pathway for acetylated amines. The primary amine's basicity will also influence its reactivity.

-

Expected Product: The primary expected degradant is 3-aminopiperidine, formed from the cleavage of the acetyl group.

-

-

Oxidative Degradation:

-

Protocol: Prepare a solution of the compound in a mixture of water/acetonitrile and add 3% hydrogen peroxide. Keep at room temperature.

-

Causality: While the molecule lacks highly susceptible functional groups like phenols or sulfides, secondary amines can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.

-

Self-Validation: A control sample (without H₂O₂) should be run in parallel to ensure that any observed degradation is due to oxidation and not simple hydrolysis.

-

-

Thermal Degradation:

-

Protocol: Store the solid compound in a controlled temperature oven at 80°C.

-

Causality: This tests the intrinsic stability of the molecule in the solid state, which is crucial for determining appropriate storage and handling conditions for the drug substance.

-

-

Photolytic Degradation:

-

Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Causality: This study is essential to determine if the compound requires protection from light during manufacturing and storage. A dark control sample must be run concurrently to differentiate between photolytic and thermal degradation.

-

Potential Degradation Pathway

Based on the chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond.

Caption: Potential hydrolytic degradation of this compound.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can generate high-quality, reliable data. This information is indispensable for accelerating the transition of promising chemical entities from the laboratory to clinical development, ensuring the final drug product is safe, effective, and stable.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | 1018680-22-2 [chemicalbook.com]

- 3. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]

- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Understanding 1-Acetyl-3-aminopiperidine as a synthetic building block

An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine as a Synthetic Building Block

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate physicochemical properties like solubility and lipophilicity make it an indispensable component in modern drug design.[1] This guide focuses on a particularly valuable derivative, this compound, a bifunctional building block that offers chemists a strategic entry point for constructing complex molecular architectures with high precision and control. By examining its synthesis, reactivity, and application, we aim to provide researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile intermediate.

Core Characteristics of this compound

This compound is a piperidine derivative distinguished by two key functional groups: a primary amine at the 3-position and an acetyl group protecting the nitrogen atom of the piperidine ring. This arrangement offers a dual advantage: the primary amine serves as a reactive handle for elongation and diversification, while the N-acetyl group provides stability and prevents unwanted side reactions at the ring nitrogen.[3]

The presence of a stereocenter at the C3 position means the molecule can exist as (R) and (S) enantiomers. Access to enantiomerically pure forms is critical in pharmaceutical development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[4][5] This guide will address both the racemic mixture and its chiral counterparts.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is fundamental for its effective use and quality control.

| Property | Value | Source(s) |

| CAS Number | 1018680-22-2 | [3][6][7] |

| Molecular Formula | C₇H₁₄N₂O | [3][7] |

| Molecular Weight | 142.20 g/mol | [3][7] |

| Appearance | Varies; often a solid or oil | [5] |

| Key Functional Groups | Primary Amine, Tertiary Amide | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [7] |

Spectroscopic Profile:

-

¹³C NMR: The carbon spectrum would show a carbonyl signal for the acetyl group (~170 ppm), a signal for the acetyl methyl carbon, and distinct signals for the five carbons of the piperidine ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 142.20, with fragmentation patterns corresponding to the loss of the acetyl group or cleavage of the piperidine ring.

Synthesis of this compound: Strategic Pathways

The synthesis of this compound can be approached from several precursors, with the choice of route often dictated by the availability of starting materials, cost, and the need for stereochemical control.

Route A: Direct Acetylation of 3-Aminopiperidine

The most straightforward method involves the N-acetylation of commercially available 3-aminopiperidine. However, this approach presents a significant chemoselectivity challenge: the presence of two nucleophilic nitrogen atoms (the primary C3-amine and the secondary ring amine) requires a strategic choice of protecting groups or reaction conditions to ensure acetylation occurs selectively at the ring nitrogen. A more common and controlled approach is the acetylation of a precursor where the C3-amine is already protected.

Route B: Hydrogenation of N-acetyl-3-aminopyridine

A robust and scalable method involves the catalytic hydrogenation of N-acetyl-3-aminopyridine. This precursor is readily prepared from 3-aminopyridine. The subsequent reduction of the pyridine ring to a piperidine ring is a well-established transformation.

-

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for pyridine ring hydrogenation.[10] The solid support allows for easy removal of the catalyst by filtration post-reaction.

-

Solvent & Acid: The reaction is often carried out in an acidic medium, such as acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction.

-

Pressure & Temperature: Hydrogenation is typically performed under a positive pressure of hydrogen gas at room or slightly elevated temperatures to achieve a reasonable reaction rate.

-

Experimental Protocol: Synthesis of rac-N-acetyl-3-aminopiperidine via Hydrogenation [10]

-

Preparation of Precursor: N-acetyl-3-aminopyridine is formed from 3-aminopyridine, often in situ.[10]

-

Hydrogenation: The N-acetyl-3-aminopyridine is dissolved in a suitable solvent (e.g., acetic acid).

-

Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

-

Reaction: The mixture is subjected to hydrogen gas (H₂) under pressure in a hydrogenation apparatus.

-

Monitoring: The reaction is monitored by techniques like TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure. The resulting crude product, often an acetate salt, can then be neutralized and purified.[10][11]

Route C: Chiral Synthesis from Amino Acid Precursors

For drug development, accessing enantiomerically pure forms is paramount. Chiral pool synthesis, starting from readily available chiral molecules like amino acids, is a powerful strategy. L-glutamic acid can be used to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which can then be N-acetylated.

Workflow for Chiral Synthesis from L-Glutamic Acid

This multi-step process leverages the inherent chirality of the starting material to establish the desired stereocenter.

-

Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified.

-

N-Protection: The primary amine is protected, typically with a Boc group.

-

Reduction: The ester groups are reduced to alcohols using a reducing agent like NaBH₄, forming a diol.

-

Cyclization: The diol is converted to a ditosylate, which then undergoes intramolecular cyclization with an amine to form the piperidine ring.

-

Deprotection/Acetylation: The protecting group on the 3-amino position can be removed and the ring nitrogen can be acetylated to yield the final product.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a versatile nucleophile, enabling its incorporation into a wide range of molecular scaffolds.[3]

Key Transformations of the 3-Amino Group

-

Amide Bond Formation: This is one of the most common reactions. Coupling the primary amine with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) forms a stable amide linkage. This is fundamental for building peptide mimics and other complex molecules.[12]

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield a secondary amine. This is a powerful method for C-N bond formation.[12]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in many pharmaceuticals.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively.

Case Study: Application in DPP-IV Inhibitors

The chiral (R)-3-aminopiperidine scaffold is a key structural component of several dipeptidyl peptidase IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes.[4][5] Alogliptin is a prominent example. In the synthesis of such molecules, a protected version like (R)-1-Boc-3-aminopiperidine or a related derivative serves as the crucial chiral building block.[5] The primary amine is used to form a bond with another part of the target molecule, demonstrating the building block's role in constructing the final active pharmaceutical ingredient (API). While this example uses a Boc-protected amine, the principle of using the 3-aminopiperidine core is identical, and this compound could be used in analogous synthetic campaigns.

Protocol: General Amide Coupling Reaction

This protocol outlines a standard procedure for coupling this compound with a generic carboxylic acid.

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

-

Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.

-

Trustworthiness through Self-Validation: The progress of this reaction can be easily validated at each step. TLC analysis will show the consumption of the starting materials and the appearance of a new, typically less polar, product spot. LC-MS analysis can confirm the mass of the desired product, validating a successful coupling.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, combined with the stereochemical possibilities at the C3 position, provides a robust platform for the synthesis of diverse and complex molecules. The primary amine offers a reliable point for diversification, while the N-acetyl group ensures the stability and selective reactivity of the piperidine core. For researchers in drug discovery and development, a comprehensive understanding of the synthesis and reactivity of this building block is not merely academic; it is a practical tool for accelerating the construction of novel chemical entities with therapeutic potential.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1018680-22-2 [chemicalbook.com]

- 7. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]

- 8. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 11. N-acetyl-3-aminopiperidine acetate | CAS#:1353094-64-0 | Chemsrc [chemsrc.com]

- 12. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine and 3-aminopiperidine: A Comparative Analysis for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2] Among its derivatives, 3-aminopiperidine is a particularly valuable building block, prized for its utility in constructing complex molecular architectures. However, its inherent reactivity profile, possessing two distinct nucleophilic centers, presents specific synthetic challenges. This guide provides an in-depth technical comparison between 3-aminopiperidine and its N-acetylated analogue, 1-Acetyl-3-aminopiperidine. We will dissect their structural, physicochemical, and reactive differences, explaining the causality behind experimental choices and providing practical protocols. The core directive of this whitepaper is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the appropriate building block for their synthetic campaigns, thereby optimizing efficiency and yield.

Core Structural and Physicochemical Divergence

The fundamental difference between these two molecules lies in the presence of an acetyl group on the piperidine ring nitrogen (N1) of this compound. This seemingly minor modification dramatically alters the electronic and steric properties of the molecule, creating two reagents with distinct personalities and applications.

Caption: Chemical structures of 3-aminopiperidine and this compound.

The acetylation of the N1 nitrogen converts a basic, nucleophilic secondary amine into a neutral, non-nucleophilic tertiary amide. The lone pair of electrons on the N1 nitrogen in this compound is delocalized through resonance with the adjacent carbonyl group, rendering it unreactive towards electrophiles under standard conditions. This single structural change is the root cause of the divergent properties summarized below.

Table 1: Comparative Physicochemical Properties

| Property | 3-Aminopiperidine | This compound | Rationale for Difference |

| Molecular Formula | C₅H₁₂N₂[3] | C₇H₁₄N₂O[4] | Addition of an acetyl group (C₂H₂O). |

| Molecular Weight | 100.16 g/mol [5] | 142.20 g/mol [6] | Increased mass from the acetyl moiety. |

| Appearance | Solid[7] | Solid or semi-solid[8] | General property of small organic molecules. |

| Melting Point | 55-57 °C[3] | Not well-defined | Amide functionality increases intermolecular forces. |

| Boiling Point | 168-170 °C[3] | Not available | Higher molecular weight and polarity increase boiling point. |

| pKa (Conjugate Acid) | ~10-11 (N1-H), ~9-10 (C3-NH₃⁺) | ~9-10 (C3-NH₃⁺) | The N1 nitrogen is now an amide and non-basic. |

| Reactivity Centers | N1 (Secondary Amine), C3 (Primary Amine) | C3 (Primary Amine) | N1 is deactivated by the electron-withdrawing acetyl group. |

| Key IR Bands (cm⁻¹) | ~3300-3400 (N-H stretch), ~1590 (N-H bend) | ~1610-1650 (C=O amide), ~3300-3400 (N-H stretch) | Presence of a strong amide carbonyl stretch is definitive. |

Reactivity, Selectivity, and Synthetic Strategy

The dual nucleophilicity of 3-aminopiperidine is both a feature and a bug. While offering two handles for functionalization, it necessitates a robust protection-deprotection strategy to achieve regioselectivity. In contrast, this compound behaves as a C3-selective synthon out of the box.

The Challenge of 3-Aminopiperidine

With two basic nitrogens, reactions with electrophiles (e.g., acyl chlorides, alkyl halides) can be messy. The N1 secondary amine is typically more basic and sterically less hindered than the C3 primary amine, often leading to preferential reaction at N1 or di-substitution. To direct functionalization to the C3 position—a common requirement in drug synthesis (e.g., for Alogliptin)[9]—the N1 amine must first be masked with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[10] This adds two steps to the synthetic sequence: protection and subsequent deprotection.

The Advantage of this compound

This compound provides a strategic shortcut. The N1 position is already "protected" by the acetyl group, which is stable to many reaction conditions used to modify the C3 amine.[4] This allows for direct and selective functionalization of the primary amine at the C3 position without the need for additional protection/deprotection steps, saving time, reagents, and improving overall yield. The acetyl group can be removed later under harsh hydrolytic conditions (strong acid or base) if the free secondary amine is required, though it is often incorporated as a permanent structural feature.

Caption: Logical workflow comparing synthetic routes for selective C3-acylation.

Experimental Protocol: Comparative Benzoylation

This protocol provides a self-validating system to demonstrate the reactivity differences. Running these experiments side-by-side will unequivocally illustrate the selective nature of this compound.

Objective: To selectively acylate the C3-amine of the piperidine ring with benzoyl chloride.

Materials:

-

This compound (CAS: 1018680-22-2)[13]

-

Triethylamine (Et₃N)

-

Benzoyl Chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Part A: Non-Selective Benzoylation of 3-Aminopiperidine

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-aminopiperidine (1.0 g, 10.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (1.53 mL, 11.0 mmol) to act as a base. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise to the stirred solution. Causality Note: Without N1-protection, the more basic N1 is expected to compete with the C3 amine, leading to a product mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). Multiple product spots are expected.

-

Work-up: Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: The resulting crude oil/solid will be a mixture. Characterization (e.g., by LC-MS) will be required to identify the various N1-benzoyl, C3-benzoyl, and N1,C3-dibenzoyl products.

Part B: Selective Benzoylation of this compound

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.42 g, 10.0 mmol) in anhydrous DCM (20 mL). Add triethylamine (1.53 mL, 11.0 mmol). Cool the mixture to 0 °C.

-

Reagent Addition: Slowly add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise. Causality Note: The N1-amide is non-reactive, forcing the benzoylation to occur exclusively at the C3 primary amine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitoring: Monitor the reaction by TLC. A single, clean product spot is anticipated.

-

Work-up: Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: The resulting crude product should be relatively pure 1-Acetyl-3-(benzamido)piperidine. Purification by recrystallization or column chromatography will yield a single, well-characterized product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Both reagents must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

3-Aminopiperidine: This compound is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Work should be conducted in a well-ventilated fume hood.[14][15] The material can be hygroscopic and should be stored under an inert atmosphere.[15]

-

This compound: While less corrosive, it is classified as an irritant, causing skin and serious eye irritation.[16] Standard safe handling procedures apply.[16] Store in a cool, dry place away from incompatible materials.[6]

Always consult the latest Safety Data Sheet (SDS) before use.[15][17][18][19][20]

Conclusion and Strategic Recommendation

The choice between this compound and 3-aminopiperidine is a strategic one, dictated by the overall synthetic plan.

-

Choose 3-Aminopiperidine when:

-

The final target molecule requires a free secondary amine at the N1 position.

-

The synthetic route involves functionalization at both N1 and C3 at different stages.

-

The project can accommodate the additional steps of a protection/deprotection sequence.

-

-

Choose this compound when:

-

The primary goal is rapid and selective functionalization of the C3-amine.

-

The acetyl group is a desired feature in the final molecular design or can be tolerated.

-

The synthetic route aims to minimize step count and maximize efficiency for library synthesis or lead optimization.

-

In essence, this compound is not merely a derivative but a purpose-built tool for synthetic efficiency. By deactivating the N1 position, it provides a direct pathway to C3-functionalized piperidines, streamlining the discovery and development of novel therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1018680-22-2|this compound|BLD Pharm [bldpharm.com]

- 7. 3-氨基哌啶 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Acetyl-4-aminopiperidine | 160357-94-8 [sigmaaldrich.com]

- 9. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 11. 3-AMINOPIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 12. 3-AMINOPIPERIDINE | 54012-73-6 [chemicalbook.com]

- 13. This compound | 1018680-22-2 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

The Strategic Role of the Acetyl Protecting Group in Piperidine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its synthetic manipulation, however, often requires a nuanced strategy of protection and deprotection to achieve desired chemical transformations selectively. Among the arsenal of amine protecting groups, the humble acetyl group offers a unique combination of stability, reactivity modulation, and cost-effectiveness. This guide provides an in-depth analysis of the N-acetyl group in piperidine chemistry, moving beyond simple procedural descriptions to explore the underlying chemical principles that govern its application. We will examine its installation, its profound effect on the piperidine nitrogen's reactivity, robust methods for its cleavage, and its strategic deployment in complex synthetic routes, offering field-proven insights for the discerning researcher.

The Piperidine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered piperidine heterocycle is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active natural products.[2][3][4] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, facilitating effective interactions with biological targets such as enzymes and receptors.[3][4] However, the secondary amine (pKa of conjugate acid ≈ 11.1) is both nucleophilic and basic, often interfering with reactions intended for other parts of the molecule.[5] This necessitates the temporary masking of the nitrogen's reactivity, a task for which protecting groups are essential.[6][7]

The N-Acetyl Group: More Than Just a Placeholder

The selection of a protecting group is a critical strategic decision in any synthetic campaign.[8] While groups like Boc and Cbz are common, the N-acetyl group (Ac) provides distinct advantages. An N-acetylpiperidine is formally an amide, and this transformation has profound electronic consequences.

The primary role of the acetyl group is to dramatically reduce the basicity and nucleophilicity of the piperidine nitrogen. This is due to the powerful electron-withdrawing effect of the adjacent carbonyl group.[9] The nitrogen's lone pair is delocalized through resonance onto the carbonyl oxygen, rendering it significantly less available for protonation or for acting as a nucleophile in subsequent reactions.[9][10][11] This electronic modulation is the core principle behind its use, preventing unwanted side reactions such as N-alkylation or Michael additions during steps where the piperidine nitrogen must remain inert.[12]

Caption: Resonance delocalization in N-acetylpiperidine reduces nitrogen basicity.

Installation of the Acetyl Group: N-Acetylation

The introduction of the acetyl group is typically a straightforward, high-yielding reaction.[13] The most common methods involve treating the parent piperidine with an acetylating agent in the presence of a base.

-

Acetic Anhydride (Ac₂O): A cost-effective and highly reactive agent. The reaction produces acetic acid as a byproduct, which must be scavenged by a base.[9][14]

-

Acetyl Chloride (AcCl): More reactive than acetic anhydride, often used for less nucleophilic amines. It generates HCl, necessitating the use of a non-nucleophilic base.[13][15]

This protocol describes a standard procedure for the N-acetylation of a substituted piperidine.

Materials:

-

Substituted Piperidine (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the piperidine starting material (1.0 eq) in anhydrous DCM.

-

Add the base (e.g., pyridine, 2.0 eq) and cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5 eq) dropwise to the stirred solution.[16]

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or methanol.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine.[16]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

Purify the product as necessary, typically by silica gel column chromatography or recrystallization.

Caption: General experimental workflow for the N-acetylation of piperidines.

Stability and Orthogonality

An ideal protecting group is robust enough to withstand various reaction conditions but can be removed selectively when desired.[6][7] The N-acetyl group, as an amide, is exceptionally stable.

-

Acidic/Basic Conditions: It is stable to the mildly acidic or basic conditions used to remove other protecting groups like Boc (acid-labile) or Fmoc (base-labile), respectively.[8][17] This orthogonality is a key advantage in multi-step synthesis.

-

Reductive/Oxidative Conditions: It is generally stable to catalytic hydrogenation (which cleaves Cbz and Benzyl groups) and many common oxidizing agents.

This stability, however, means its removal requires more forceful conditions compared to more labile protecting groups.[13]

| Protecting Group | Introduction Reagent(s) | Cleavage Conditions | Stability Profile |

| Acetyl (Ac) | Ac₂O or AcCl, Base | Strong Acid (e.g., 6M HCl, reflux) or Strong Base (e.g., KOH, reflux)[13][18] | Stable to H₂, mild acid/base, oxidation |

| Boc | Boc₂O, Base | Strong Acid (e.g., TFA, HCl)[8] | Stable to H₂, base |

| Cbz | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)[8] | Stable to mild acid/base |

| Fmoc | Fmoc-Cl, Base | Base (e.g., 20% Piperidine in DMF)[17][19] | Stable to H₂, acid |

Table 1: Comparison of common N-protecting groups for piperidines.

Cleavage of the Acetyl Group: N-Deacetylation

The robustness of the acetyl amide bond means its cleavage is often the most challenging step. The choice of method depends heavily on the tolerance of other functional groups in the molecule.

The most common methods involve forceful hydrolysis under either strongly acidic or basic conditions at elevated temperatures.[13]

-

Acidic Hydrolysis: Refluxing in aqueous mineral acids (e.g., 6 M HCl) is effective but incompatible with other acid-sensitive groups like esters, acetals, or Boc groups.[13]

-

Basic Hydrolysis: Saponification using a strong base like KOH or NaOH in a refluxing alcohol/water mixture can be used.[13][18] This method is unsuitable for molecules containing base-labile functionalities, such as esters.

Materials:

-

N-Acetylpiperidine derivative

-

6 M Hydrochloric Acid (aq)

-

Dichloromethane (DCM) or Diethyl Ether

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

Procedure:

-

Suspend or dissolve the N-acetylated compound in 6 M HCl.

-

Heat the mixture to reflux and maintain for several hours (typically 6-24h), monitoring the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the aqueous solution with an organic solvent like DCM or ether to remove any non-basic organic impurities.

-

Cool the acidic aqueous layer in an ice bath and carefully basify with concentrated NaOH solution until the pH is >12 to ensure the product amine is in its free base form.

-

Extract the liberated amine into an organic solvent (e.g., DCM, 3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Caption: General experimental workflow for acidic N-deacetylation.

The harshness of traditional hydrolysis has driven the development of milder alternatives, although they are often more specialized.

-

Hydrazine: Heating with hydrazine can cleave acetamides, sometimes more effectively in the presence of a Boc group activated intermediate.[18]

-

Schwartz's Reagent (Cp₂ZrHCl): This organozirconium compound can achieve chemoselective N-deacetylation under mild, neutral conditions at room temperature, showing compatibility with many other common protecting groups.[20][21]

-

Enzymatic Cleavage: Acylase enzymes can perform deacetylation under very mild, physiological conditions, offering excellent chemoselectivity, though substrate scope can be a limitation.

Conclusion: A Strategic Choice in Synthesis

The N-acetyl group is a powerful tool in the synthesis of complex piperidine-containing molecules. Its primary function is to serve as a robust, electron-withdrawing "mask" for the piperidine nitrogen, rendering it non-basic and non-nucleophilic. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without interference. While its removal requires more vigorous conditions than for more modern protecting groups, its stability, low cost, and high atom economy ensure its continued relevance. The judicious choice to employ an N-acetyl protecting group, with a clear understanding of both its installation and cleavage requirements, is a hallmark of an efficient and well-designed synthetic strategy in pharmaceutical development.[22]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Heterocyclic Chemistry: Properties of Saturated Heterocyclic Compounds [chem-is-you.blogspot.com]

- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 10. Show how the substituents containing the azo group (N=N) can faci... | Study Prep in Pearson+ [pearson.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Acetyl-3-aminopiperidine

Abstract

1-Acetyl-3-aminopiperidine is a cornerstone building block in modern medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring with a protected secondary amine (as a tertiary amide) and a reactive primary amine at a chiral center, offers a versatile scaffold for creating diverse molecular libraries.[1][2] This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, focusing on transformations of the 3-amino group. We will delve into the causality behind experimental choices for key reactions such as amide bond formation, reductive amination, and N-alkylation, providing field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The piperidine moiety is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids.[2] The strategic placement of functional groups on this scaffold is critical for modulating pharmacological activity. This compound presents two key functionalities:

-

The 1-Acetyl Group: This group serves as a stable protecting group for the piperidine nitrogen, rendering it a non-basic tertiary amide. This prevents its participation in many common reactions, thereby directing reactivity towards the 3-amino group. While stable, this group can be manipulated or removed under specific conditions if desired.[1][3]

-

The 3-Amino Group: This primary amine is the primary site of reactivity. It is a potent nucleophile, readily participating in a wide array of bond-forming reactions. Its position on a chiral carbon also allows for the introduction of stereospecificity, a critical aspect of modern drug design.[1]

This dual-functionality makes the molecule an ideal starting point for building complex structures, allowing for the systematic exploration of chemical space around a privileged scaffold.

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for handling and experimental design.

| Property | Value | Source |

| CAS Number | 1018680-22-2 | [1][4][5] |

| Molecular Formula | C₇H₁₄N₂O | [1][4] |

| Molecular Weight | 142.20 g/mol | [1][4] |

| Appearance | Varies; often a solid or oil | [5] |

| Storage | 2-8°C, inert atmosphere | [4] |

| SMILES | CC(=O)N1CCCC(C1)N | [1] |

Synthesis of the this compound Scaffold

Understanding the synthesis of the starting material is crucial for quality control and impurity profiling. A common industrial route involves the hydrogenation of a pyridine precursor.

Caption: General synthesis route to racemic this compound.

The process typically begins with the acetylation of 3-aminopyridine. The resulting N-acetyl-3-aminopyridine undergoes catalytic hydrogenation, where the aromatic pyridine ring is reduced to a piperidine ring.[6] This process generally yields a racemic mixture, which can then be used directly or resolved into single enantiomers using chiral acids for stereospecific applications.[6][7]

Core Reaction Mechanism: Amide Bond Formation

The most fundamental reaction involving the 3-amino group is its acylation to form an amide bond. This is a cornerstone of peptide synthesis and library generation in medicinal chemistry.[8] The direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry.[9] Therefore, the carboxylic acid must first be activated.

Caption: Activation and coupling steps in carbodiimide-mediated amidation.

Causality in Experimental Design: The choice of coupling reagent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used because they form a highly reactive O-acylisourea intermediate.[9] The urea byproduct is water-soluble, simplifying purification. Additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included to suppress side reactions and minimize racemization at the chiral center of the amino component or acid.[8]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Additive: Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Core Reaction Mechanism: Reductive Amination

Reductive amination is a powerful and controlled method for forming C-N bonds, effectively alkylating the primary amine.[10][11] It avoids the over-alkylation issues common with direct alkylation using alkyl halides.[11] The reaction proceeds in a one-pot fashion through two key steps: the formation of an imine (or enamine) intermediate, followed by its immediate reduction to the corresponding amine.[12]

Caption: The sequential mechanism of reductive amination.

Causality in Experimental Design: The choice of reducing agent is paramount for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[11][13] It is mild enough not to significantly reduce the starting aldehyde or ketone, but it is highly effective at reducing the intermediate iminium ion. This selectivity is crucial for achieving high yields in a one-pot reaction.[11] The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), sometimes with a small amount of acetic acid to catalyze imine formation.[13]

Experimental Protocol: Reductive Amination with NaBH(OAc)₃

This protocol outlines the alkylation of this compound with a generic aldehyde.

-

Preparation: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Core Reaction Mechanism: Direct N-Alkylation

While reductive amination is often preferred, direct N-alkylation with alkyl halides is a viable alternative for introducing simple alkyl groups. The primary challenge is controlling the reaction to prevent over-alkylation, which would lead to the formation of quaternary ammonium salts.[14]

Causality in Experimental Design: To favor mono-alkylation, the reaction is typically run with the amine in excess or by the slow addition of the alkylating agent.[14] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the acid (e.g., HBr, HI) generated during the reaction.[14] Polar aprotic solvents like Acetonitrile (MeCN) or DMF are commonly used.[15]

Experimental Protocol: Mono-N-Alkylation

-

Preparation: Suspend this compound (1.2 eq) and powdered K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

-

Addition: Add the alkyl halide (1.0 eq) dropwise to the stirred suspension at room temperature. A syringe pump can be used for very slow addition to improve selectivity.[14]

-

Reaction: Heat the mixture if necessary (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified via flash chromatography or by an acid-base extraction to isolate the desired secondary amine.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17]

-